

### Elucidation of the Lankamycin Biosynthetic Gene Cluster: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces rochei 7434AN4.[1][2][3][4] It exhibits moderate antimicrobial activity against Gram-positive bacteria and acts synergistically with the polyketide antibiotic lankacidin.[2] The biosynthesis of lankamycin is orchestrated by a Type I polyketide synthase (PKS) system encoded by the lkm gene cluster. This technical guide provides a comprehensive overview of the elucidation of the lankamycin biosynthetic gene cluster, detailing the genetic organization, the functions of the constituent genes, and the experimental methodologies employed in their characterization.

# Genetic Organization of the Lankamycin Biosynthetic Gene Cluster

The **lankamycin** biosynthetic gene cluster (lkm) is located on the giant linear plasmid pSLA2-L in Streptomyces rochei 7434AN4. The cluster spans from orf24 to orf53, encompassing a series of genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of two deoxysugar moieties, D-chalcose and L-arcanose.

### **Core Biosynthesis Pathway**



The biosynthesis of **lankamycin** is initiated from a starter unit derived from L-isoleucine, which is converted to 2-methylbutyryl-CoA. This starter unit is then loaded onto the PKS assembly line for sequential condensation with malonyl-CoA and methylmalonyl-CoA extender units. Following the assembly of the polyketide chain and the formation of the macrolactone ring, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the final **lankamycin** structure.

### **Functional Characterization of the Ikm Genes**

The functions of several key genes within the lkm cluster have been elucidated through gene disruption experiments and analysis of the resulting metabolites. A summary of the known and putative functions of the genes from orf24 to orf53 is presented below.



Gene (ORF)	Proposed or Confirmed Function	Reference(s)
PKS Genes		
lkmA (I-VII)	Polyketide Synthase	
lkmB (II-VII)	Polyketide Synthase	<del>-</del>
Post-PKS Modification Genes		<del>-</del>
IkmF (orf26)	C-8 Hydroxylase (P450)	
lkmK (orf37)	C-15 Hydroxylase (P450)	_
Deoxysugar Biosynthesis and Glycosylation Genes		<del>-</del>
lkml	Glycosyltransferase (attaches D-chalcose)	
lkmL	Glycosyltransferase (attaches L-arcanose)	_
IkmCVI (orf42)	3-Ketoreductase (in D-chalcose biosynthesis)	_
Other Genes		_
lkmE	Type II Thioesterase (involved in starter unit biosynthesis)	
orf24, orf25, orf27-orf36, orf38- orf41, orf43-orf53	Putative functions including regulation, transport, and further tailoring steps (exact functions not yet fully elucidated)	

## Quantitative Data on Lankamycin Production in Mutant Strains



Gene disruption studies have provided valuable quantitative data on the impact of specific genes on **lankamycin** biosynthesis.

Strain	Genotype	Product(s)	Production Yield (mg/L)	Reference(s)
S. rochei 51252	Wild Type	Lankamycin	2.0	_
KK01	ΔlkmF	8- deoxylankamycin	1.2	
KA26	ΔlkmK	15- deoxylankamycin	0.7	_
8,15- dideoxylankamyc in	0.2			<del>-</del>
lkmE disruptant	ΔlkmE	Lankamycin	~30% of wild type	

# Experimental Protocols Gene Disruption in Streptomyces rochei

This protocol describes a general method for targeted gene knockout in S. rochei using a PCR-targeting approach.

- a. Construction of the Gene Disruption Cassette:
- Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and priming sites for an antibiotic resistance marker (e.g., apramycin).
- PCR amplify the resistance cassette using a template plasmid (e.g., plJ773) and the designed primers.
- Purify the PCR product, which will serve as the gene disruption cassette.
- b. Preparation of Electrocompetent E. coli and Transformation:



- Prepare electrocompetent E. coli BW25113/pIJ790 cells expressing the  $\lambda$  Red recombination system.
- Electroporate the purified gene disruption cassette into the competent E. coli cells.
- Select for transformants on LB agar containing the appropriate antibiotic.
- c. Conjugal Transfer to Streptomyces rochei:
- Isolate the recombinant cosmid DNA from the transformed E. coli.
- Introduce the cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.
- Grow the E. coli donor and S. rochei recipient strains to mid-log phase.
- Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar).
- Overlay the plates with nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for exconjugants.
- d. Selection and Verification of Double Crossover Mutants:
- Screen exconjugants for the desired antibiotic resistance and loss of the vector-associated resistance marker.
- Confirm the gene replacement by PCR analysis and Southern blotting.

# Heterologous Expression of the Lankamycin Biosynthetic Gene Cluster

This protocol provides a general framework for the heterologous expression of large gene clusters in a suitable Streptomyces host.

- a. Cloning of the Gene Cluster:
- Construct a cosmid or BAC library of S. rochei genomic DNA.



- Screen the library using probes specific to the lkm gene cluster to identify clones containing the entire cluster.
- Alternatively, use Transformation-Associated Recombination (TAR) cloning in yeast to directly capture the large gene cluster.
- b. Transfer to a Heterologous Host:
- Introduce the recombinant cosmid or BAC into a suitable Streptomyces expression host (e.g., S. coelicolor, S. lividans, or S. albus) via intergeneric conjugation from E. coli.
- Select for exconjugants containing the integrated or autonomously replicating plasmid.
- c. Fermentation and Product Analysis:
- Cultivate the heterologous host strain under conditions optimized for secondary metabolite production.
- Extract the secondary metabolites from the culture broth and mycelium.
- Analyze the extracts using techniques such as HPLC, LC-MS, and NMR to identify and quantify the produced lankamycin and any novel derivatives.

## In Vitro Enzymatic Assay for a Polyketide Synthase Domain (General Protocol)

This protocol outlines a general approach for the in vitro characterization of a PKS domain, such as an acyltransferase (AT) or ketosynthase (KS) domain.

- a. Protein Expression and Purification:
- Clone the gene encoding the PKS domain of interest into an E. coli expression vector.
- Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).
- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) followed by sizeexclusion chromatography.



- b. Acyltransferase (AT) Assay:
- Incubate the purified AT domain with a radiolabeled extender unit (e.g., [1-14C]malonyl-CoA or [1-14C]methylmalonyl-CoA) and an acyl carrier protein (ACP).
- Separate the protein from the unincorporated substrate using methods like gel filtration or precipitation.
- Quantify the radioactivity incorporated into the ACP to determine the AT activity.
- c. Ketosynthase (KS) Assay:
- Pre-load an ACP with an acyl group (the growing polyketide chain).
- Incubate the purified KS domain with the acylated ACP and an extender unit-loaded ACP.
- Monitor the condensation reaction by observing the formation of the elongated polyketide chain attached to the ACP, often analyzed by HPLC or mass spectrometry after cleavage from the ACP.

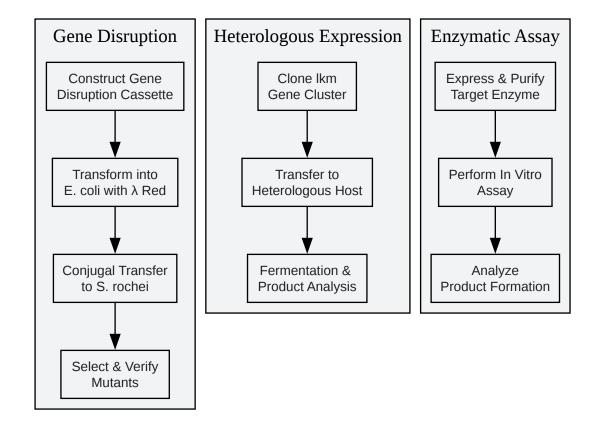
### **Visualizations**



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Caption: Proposed biosynthetic pathway of lankamycin.





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Caption: General experimental workflows for studying the **lankamycin** biosynthetic gene cluster.

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#### References

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